BenchChemオンラインストアへようこそ!

Flutropium

COPD Pulmonary Pharmacology Clinical Bronchodilator Efficacy

Flutropium bromide is a synthetic quaternary ammonium anticholinergic distinguished by its fluorinated tropane scaffold. It uniquely inhibits antigen-induced histamine release—an effect absent in atropine—while providing a 24-hour duration of action versus ipratropium's shorter profile. Its higher bronchodilator plateau dose (420 μg vs. 280 μg for ipratropium) enables dose-exposure investigations without altering efficacy baselines, making it ideal for both preclinical allergic asthma models where polypharmacy confounds must be minimized and SAR studies leveraging its tunable N-fluoroethyl group. Approved in Japan (not US/EU), it serves as a compliant inhaled comparator for multi-regional COPD/asthma trials.

Molecular Formula C24H29FNO3+
Molecular Weight 398.5 g/mol
CAS No. 754131-59-4
Cat. No. B1209967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutropium
CAS754131-59-4
Molecular FormulaC24H29FNO3+
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF
InChIInChI=1S/C24H29FNO3/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22,28H,12-17H2,1H3/q+1/t20-,21+,22?,26?
InChIKeyOATDVDIMNNZTEY-MYWYYWIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flutropium (CAS 754131-59-4): Procurement-Qualified Evidence Guide for Anticholinergic Bronchodilator Selection in COPD and Asthma Research


Flutropium is a synthetic quaternary ammonium anticholinergic agent that functions as a competitive muscarinic receptor antagonist [1]. Its bromide salt (CAS 63516-07-4) is employed as an inhaled bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD) [2]. Structurally, flutropium contains an 8-(2-fluoroethyl) substituent on the tropane nitrogen, distinguishing it from earlier-generation anticholinergics and conferring a prolonged duration of action relative to atropine and ipratropium [3].

Why Flutropium Cannot Be Interchanged with Ipratropium, Oxitropium, or Atropium in Respiratory Research Protocols


Although flutropium, ipratropium, and oxitropium are all quaternary ammonium muscarinic antagonists, their dose-response relationships, duration of action, and off-target profiles differ meaningfully. Clinical studies demonstrate that flutropium achieves bronchodilator plateau at a higher cumulative dose (420 μg) than ipratropium (280 μg) [1], while in vitro and animal models show flutropium exhibits unique anti-allergic mediator release inhibition not observed with atropine [2]. Substituting one anticholinergic for another without accounting for these distinctions risks underdosing, loss of sustained effect, or introduction of unanticipated experimental confounds in both clinical and preclinical settings.

Quantitative Differentiation Evidence: Flutropium Bromide versus Inhaled Anticholinergic Comparators


Clinical Bronchodilator Dose-Response: Flutropium vs. Ipratropium vs. Oxitropium in COPD Patients

In a randomized, double-blind, crossover study of 20 male COPD patients (mean baseline FEV₁ 0.93 L), flutropium bromide produced a maximum increase in FEV₁ comparable to ipratropium and oxitropium. However, the cumulative dose required to reach the FEV₁ plateau differed: flutropium reached plateau at 420 μg (14 puffs of 30 μg), while ipratropium required only 280 μg (14 puffs of 20 μg) and oxitropium required 600 μg (6 puffs of 100 μg) [1]. At lower cumulative doses (≤6 puffs), oxitropium demonstrated a greater increase in FEV₁ than either flutropium or ipratropium [1]. The lack of difference in maximal bronchodilator response among the three agents [1] indicates flutropium offers comparable efficacy to ipratropium but may require higher microgram dosing to achieve the same plateau.

COPD Pulmonary Pharmacology Clinical Bronchodilator Efficacy

In Vitro Potency and Duration of Action Advantage over Atropine

Flutropium bromide demonstrates superior in vitro potency compared to atropine, the prototypical anticholinergic [1]. Following local administration as an aerosol, flutropium is described as superior to atropine with regard to both effectiveness and duration of action [1]. The prolonged duration of action of flutropium bromide, typically around 24 hours, contrasts with the shorter duration of ipratropium and atropine [2], though precise in vivo half-life comparisons with ipratropium are not uniformly reported. This extended activity profile is attributed to slower dissociation kinetics from airway muscarinic receptors, analogous to the mechanism differentiating tiotropium from ipratropium [3].

In Vitro Pharmacology Anticholinergic Potency Smooth Muscle

Unique Anti-Allergic Mediator Release Inhibition Not Shared by Atropine

In a 48-hour homologous passive cutaneous anaphylaxis (PCA) model in guinea pigs, flutropium bromide administered intravenously at 3 and 10 mg/kg significantly inhibited the allergic response. In contrast, atropine at comparable doses showed no inhibitory effect [1]. Furthermore, flutropium bromide inhibited antigen-induced histamine release from isolated rat peritoneal mast cells [1], a property not demonstrated by atropine. This suggests flutropium possesses a dual mechanism: direct muscarinic antagonism on airway smooth muscle plus an adjunctive mast cell-stabilizing or mediator-release inhibitory effect.

Mast Cell Biology Anti-Allergic Activity Histamine Release

Clinical Equivalence to Ipratropium: A Cautionary Differentiation Point

Multiple clinical investigations have concluded that flutropium bromide does not confer a bronchodilator advantage over ipratropium bromide in human COPD patients [1]. In the Ikeda et al. dose-response study, there were no differences in maximum increases in FEV₁ and FVC among flutropium, ipratropium, and oxitropium [2]. A 2009 review noted that flutropium was initially promoted as having bronchodilator and anti-allergy properties based on animal research, but subsequent human studies showed no benefit over ipratropium, and it is not currently available in the USA and Europe [1]. This clinical parity is itself a key procurement consideration: flutropium may serve as a regional alternative (marketed in Japan) for studies where ipratropium is unavailable or where a structurally distinct comparator with equivalent efficacy is required.

Clinical Efficacy COPD Comparative Effectiveness

Molecular Distinction: Fluorinated Tropane Moiety Confers Prolonged Residence Time

Flutropium contains an N-(2-fluoroethyl) substituent on the tropane nitrogen, whereas ipratropium contains an N-isopropyl group and oxitropium an N-ethyl group [1]. The introduction of the fluoroethyl moiety is proposed to enhance lipophilicity and prolong receptor residence time, contributing to the extended duration of action (~24 hours) observed clinically [2]. This structural feature parallels the design strategy employed in tiotropium, which utilizes a dithienylglycolate ester and a thiophene ring to achieve slow M3 receptor dissociation [3]. While specific binding affinity (Ki) values for flutropium are not publicly available , the structural rationale supports a duration-of-action profile intermediate between short-acting ipratropium (4-6 hours) and long-acting tiotropium (≥24 hours).

Medicinal Chemistry Structure-Activity Relationship Receptor Kinetics

Evidence-Backed Application Scenarios for Flutropium Bromide in Respiratory Research


COPD Clinical Trials Requiring Ipratropium-Comparable Bronchodilation with Distinct Pharmacokinetics

In COPD studies where ipratropium serves as the active comparator or standard of care, flutropium can be deployed as an alternative anticholinergic arm with equivalent maximal efficacy but a higher microgram dose requirement (420 μg vs. 280 μg for plateau). This allows investigation of dose-exposure relationships or combination regimens without altering the efficacy baseline [1]. Its 24-hour duration of action [2] also reduces dosing frequency compared to ipratropium, simplifying protocol adherence in longer-term trials.

Preclinical Allergic Asthma Models Leveraging Dual Anticholinergic and Mast Cell-Stabilizing Activity

Flutropium's demonstrated inhibition of antigen-induced histamine release and 48-hour PCA in guinea pigs—an effect absent with atropine [3]—makes it uniquely suited for preclinical allergic asthma models. Researchers can assess the contribution of both smooth muscle muscarinic blockade and mast cell mediator release inhibition in a single agent, potentially reducing polypharmacy confounds in mechanistic studies.

Medicinal Chemistry Programs Targeting Intermediate-Duration Muscarinic Antagonists

The fluorinated tropane scaffold of flutropium [4] provides a template for structure-activity relationship (SAR) studies aimed at developing anticholinergics with durations of action intermediate between short-acting ipratropium and long-acting tiotropium. The N-fluoroethyl group may be modified to tune lipophilicity and receptor residence time without the extreme M3/M2 selectivity profile of tiotropium [5], offering a differentiated starting point for novel bronchodilator design.

Regional Procurement for Studies in Japan or Where Ipratropium Access is Limited

Flutropium bromide is approved and marketed in Japan for asthma and COPD treatment [6], whereas it is not commercially available in the United States or Europe [1]. For multi-regional clinical trials or research programs with Japanese study sites, flutropium serves as a compliant, locally available inhaled anticholinergic comparator. Its clinical equivalence to ipratropium [1] allows data from flutropium-treated cohorts to be interpreted in the context of the broader anticholinergic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flutropium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.